molecular formula C13H15FO3 B13015772 tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate

Cat. No.: B13015772
M. Wt: 238.25 g/mol
InChI Key: XRFRKZCCMQDHCO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate is an organic compound that features a tert-butyl ester group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be carried out using continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction parameters and can lead to more sustainable and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of tert-butyl 3-(3-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted fluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-fluorophenyl)-3-oxopropanoic acid, which can then interact with enzymes or receptors in biological systems. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate
  • tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate
  • tert-Butyl 3-(3-chlorophenyl)-3-oxopropanoate

Uniqueness

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3

InChI Key

XRFRKZCCMQDHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

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